2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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Overview
Description
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3,4-dihydroisoquinoline to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the cleavage of the sulfur-sulfur bond, forming simpler thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further study in the development of new antibiotics and antiviral drugs.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a potential candidate for chemotherapy.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with various molecular targets. The thiadiazole ring is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, the compound may interact with DNA, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
578759-74-7 |
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Molecular Formula |
C20H18ClN3OS3 |
Molecular Weight |
448g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C20H18ClN3OS3/c21-17-7-5-14(6-8-17)12-26-19-22-23-20(28-19)27-13-18(25)24-10-9-15-3-1-2-4-16(15)11-24/h1-8H,9-13H2 |
InChI Key |
DLHDQXHHULDOCF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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